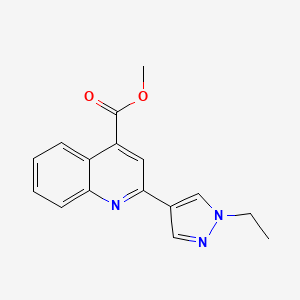

methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole Quinoline is a nitrogenous tertiary base, while pyrazole is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-ethyl-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of a base such as sodium hydroxide and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Synthetic Methodologies

The compound is synthesized via three primary routes:

Friedländer Condensation

This method involves reacting o-aminobenzophenone derivatives with pyrazolones under acidic conditions. Key steps include:

-

Reagents : Anthranilic acid derivatives, 1-ethylpyrazolone, and catalytic acetic acid

-

Conditions : Reflux in ethylene glycol (180–200°C, 12–24 hours)

Table 1: Friedländer Reaction Variants

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| o-Aminoacetophenone | H2SO4 | 180 | 45 |

| 5-Chloro-2-aminobenzophenone | Polyphosphoric acid | 200 | 72 |

| Anthranilaldehyde | Clay-supported | Microwave-assisted | 85 |

Esterification of Carboxylic Acid Precursors

The methyl ester is formed via acid-catalyzed esterification of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid:

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative under basic conditions:

-

Reagents : NaOH (2 M), H2O/THF (1:1)

-

Conditions : Reflux, 4 hours

-

Mechanism : Nucleophilic acyl substitution at the ester carbonyl

Pyrazole Ring Modifications

The 1-ethyl group on the pyrazole can undergo alkylation or dealkylation:

-

Ethyl Group Removal : Treatment with HI (48%) at 100°C yields 2-(1H-pyrazol-4-yl)quinoline-4-carboxylate .

-

N-Alkylation : Reacts with methyl iodide in DMF/K2CO3 to form quaternary ammonium salts .

Quinoline Core Reactivity

-

Electrophilic Substitution : Nitration at C3 using HNO3/H2SO4 introduces a nitro group .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinoline ring to tetrahydroquinoline .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Structural Analogues

Key trends:

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, show promising antiviral properties. For instance, modifications to the quinoline structure have been linked to enhanced activity against enterovirus D68 (EV-D68), with some analogs demonstrating significant potency in inhibiting viral replication .

Antimalarial Potential

Studies have highlighted the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibition of translation elongation factor 2, which is crucial for protein synthesis in the parasite . This suggests potential for development as an antimalarial agent.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown that it may inhibit cell proliferation in various cancer cell lines. The unique structural features contribute to its ability to interact with biological targets involved in cancer progression.

Case Studies

Several case studies have documented the applications of this compound:

- Antiviral Research : A study demonstrated that specific modifications to quinoline structures significantly increased antiviral potency against EV-D68. The results indicated that compounds similar to methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline derivatives could serve as lead candidates for further development .

- Antimalarial Development : In preclinical models, compounds derived from quinoline structures exhibited low nanomolar potency against P. falciparum. The research emphasized the need for further optimization to enhance pharmacokinetic profiles while maintaining efficacy .

- Cancer Therapeutics : Investigations into the anticancer properties revealed that certain structural modifications could enhance selectivity toward cancer cells while minimizing toxicity to normal cells. This opens avenues for developing targeted therapies based on this compound .

Mecanismo De Acción

The mechanism of action of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.

Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these heterocycles.

Actividad Biológica

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅N₃O₂

- Molecular Weight : 281.31 g/mol

- CAS Number : 1004644-29-4

The compound features a quinoline moiety linked to a pyrazole ring, with a methyl ester functional group enhancing its solubility and reactivity in biological systems .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.40 | 0.80 |

The compound showed excellent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer).

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF7 | 3.79 | 85 |

| SF268 | 12.50 | 75 |

| NCI-H460 | 42.30 | 65 |

The compound exhibited selective cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study reported the synthesis of several pyrazole derivatives, including this compound, which demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR), showing that modifications to the pyrazole ring could enhance antimicrobial potency .

Case Study 2: Anticancer Potential

In another investigation, the compound was screened against multiple cancer cell lines, revealing that it inhibited cell proliferation effectively. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Propiedades

IUPAC Name |

methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAOSQDYOWHRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.